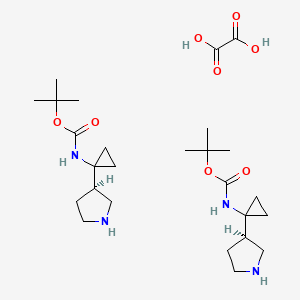![molecular formula C15H12F2N2O6 B13660381 Ethyl (S)-9,10-difluoro-3-methyl-8-nitro-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B13660381.png)
Ethyl (S)-9,10-difluoro-3-methyl-8-nitro-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (S)-9,10-difluoro-3-methyl-8-nitro-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate is a synthetic organic compound known for its unique chemical structure and properties This compound is part of the oxazinoquinoline family, which is characterized by a fused ring system containing both nitrogen and oxygen atoms
Métodos De Preparación
The synthesis of Ethyl (S)-9,10-difluoro-3-methyl-8-nitro-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate involves several steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the appropriate quinoline derivative.
Fluorination: Introduction of fluorine atoms at the 9 and 10 positions using a fluorinating agent.
Nitration: Nitration of the compound to introduce the nitro group at the 8 position.
Oxidation and Reduction: Oxidation and reduction reactions to form the oxazino ring.
Esterification: Finally, esterification to introduce the ethyl ester group at the 6-carboxylate position.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .
Análisis De Reacciones Químicas
Ethyl (S)-9,10-difluoro-3-methyl-8-nitro-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Ethyl (S)-9,10-difluoro-3-methyl-8-nitro-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of Ethyl (S)-9,10-difluoro-3-methyl-8-nitro-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit bacterial DNA gyrase, thereby halting DNA replication and exhibiting antibacterial activity .
Comparación Con Compuestos Similares
Ethyl (S)-9,10-difluoro-3-methyl-8-nitro-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate can be compared with other similar compounds, such as:
Ofloxacin: A fluoroquinolone antibacterial agent that also inhibits bacterial DNA gyrase.
Levofloxacin: Another fluoroquinolone with similar antibacterial properties.
Ciprofloxacin: Known for its broad-spectrum antibacterial activity.
The uniqueness of this compound lies in its specific chemical structure, which may confer distinct biological activities and applications .
Propiedades
Fórmula molecular |
C15H12F2N2O6 |
|---|---|
Peso molecular |
354.26 g/mol |
Nombre IUPAC |
ethyl (2S)-6,7-difluoro-2-methyl-8-nitro-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13),11-tetraene-11-carboxylate |
InChI |
InChI=1S/C15H12F2N2O6/c1-3-24-15(21)7-4-18-6(2)5-25-14-10(17)9(16)11(19(22)23)8(12(14)18)13(7)20/h4,6H,3,5H2,1-2H3/t6-/m0/s1 |
Clave InChI |
VIAMHCBRPQFCNA-LURJTMIESA-N |
SMILES isomérico |
CCOC(=O)C1=CN2[C@H](COC3=C(C(=C(C(=C32)C1=O)[N+](=O)[O-])F)F)C |
SMILES canónico |
CCOC(=O)C1=CN2C(COC3=C(C(=C(C(=C32)C1=O)[N+](=O)[O-])F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


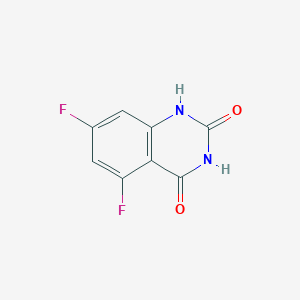
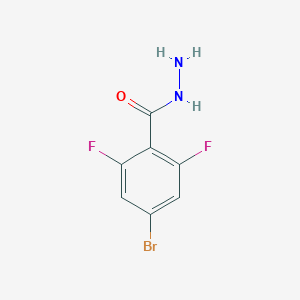
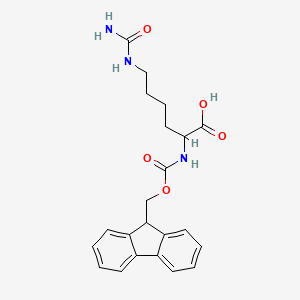
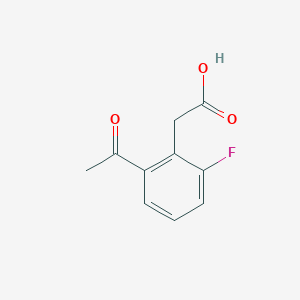
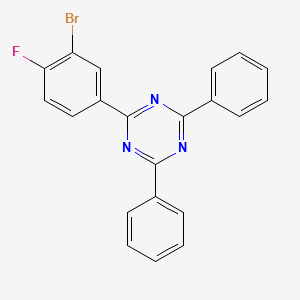
![(3AR,8aS)-2-(4,6-diphenylpyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B13660340.png)
![3-Chloro-6-phenylimidazo[1,2-a]pyridine](/img/structure/B13660342.png)
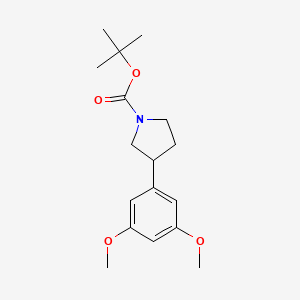
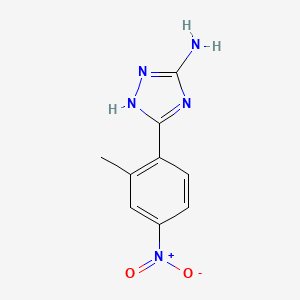
![tert-Butyl 2-[2-(Boc-amino)ethyl]-4-chlorobenzoate](/img/structure/B13660356.png)
![5-Bromo-7-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13660363.png)
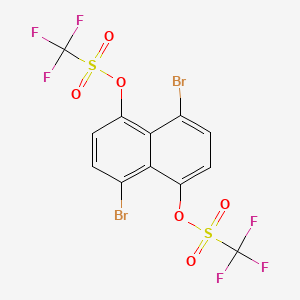
![(3S)-3-[[(S)-1-Phenylethyl]amino]-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one](/img/structure/B13660367.png)
